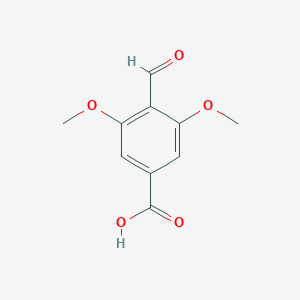
N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide is not fully understood. However, it has been suggested that the compound may induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various studies. In addition to its anticancer properties, it has been investigated for its potential as an antimicrobial agent. A study published in the Journal of Applied Microbiology found that this compound exhibited antimicrobial activity against several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide in lab experiments is its potential as a novel anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide. One direction is to further investigate its potential as an antimicrobial agent. Another direction is to study its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its efficacy in various applications.
Conclusion
This compound is a chemical compound that has potential applications in various fields, including medicine and microbiology. Its anticancer and antimicrobial properties make it a promising candidate for further research and development. However, its mechanism of action and limitations must be further studied to optimize its efficacy in various applications.
Métodos De Síntesis
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide involves the reaction of 2-(1-ethylbenzimidazol-2-ylthio)acetic acid with 2-aminobenzenesulfonamide and thionyl chloride. The resulting product is purified through recrystallization to obtain a white solid.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide has been studied for its potential applications in various fields. In the field of medicine, it has been investigated for its anticancer properties. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, it was found that this compound exhibited significant cytotoxic activity against various cancer cell lines.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS2/c1-2-22-14-9-4-3-6-11(14)19-17(22)24-10-15(23)18-12-7-5-8-13-16(12)21-25-20-13/h3-9H,2,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJBAALSLWAFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(E)-[9-oxo-6-(trifluoromethyl)-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]phenyl]acetamide](/img/structure/B7636429.png)
![1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea](/img/structure/B7636439.png)
![3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide](/img/structure/B7636443.png)








![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)